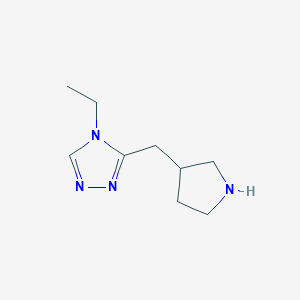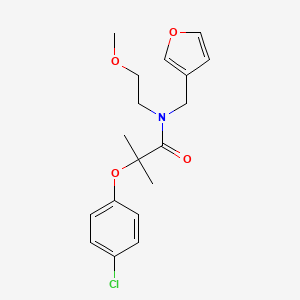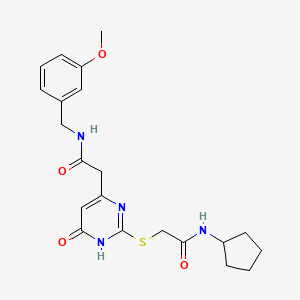
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a tetrahydropyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions.
Introduction of the Tetrahydropyrrole Moiety: The tetrahydropyrrole group can be introduced via a nucleophilic substitution reaction using a suitable pyrrole derivative and an alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.
Temperature and Pressure Control: Optimizing reaction conditions to ensure efficient synthesis.
化学反応の分析
Types of Reactions
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or tetrahydropyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Agrochemicals: It may inhibit key enzymes in pests or weeds, leading to their death or growth inhibition.
類似化合物との比較
Similar Compounds
4-ethyl-3-(pyrrolidin-3-ylmethyl)-4H-1,2,4-triazole: can be compared with other triazole derivatives such as:
Uniqueness
Structural Features: The presence of both the triazole and tetrahydropyrrole rings in this compound makes it unique compared to other triazole derivatives.
Reactivity: The specific arrangement of functional groups may confer unique reactivity and biological activity.
特性
IUPAC Name |
4-ethyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)5-8-3-4-10-6-8/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOJESZBASVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)

![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)










